An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-7-fluoroquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-7-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 2-Bromo-7-fluoroquinoline. Due to the limited availability of published data for this specific compound, this guide outlines a robust and plausible synthetic pathway based on established chemical principles, primarily the Sandmeyer reaction. The characterization data presented is representative and extrapolated from analyses of structurally analogous compounds.
Proposed Synthesis Pathway
The synthesis of 2-Bromo-7-fluoroquinoline can be strategically approached via a two-step process commencing with the synthesis of the precursor, 7-fluoroquinolin-2-amine, followed by a Sandmeyer reaction to introduce the bromine atom at the 2-position.
Step 1: Synthesis of 7-Fluoroquinolin-2-amine
A plausible route to 7-fluoroquinolin-2-amine involves a modified Friedländer annulation, a well-established method for quinoline synthesis.
Step 2: Synthesis of 2-Bromo-7-fluoroquinoline via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] This reaction is a cornerstone in aromatic chemistry for achieving substitution patterns that are not accessible through direct substitution.[3]
Caption: Proposed synthesis of 2-Bromo-7-fluoroquinoline.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar quinoline derivatives.
Synthesis of 7-Fluoroquinolin-2-amine (Intermediate)
Materials:
-
3-Fluoroaniline
-
Malononitrile
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
A mixture of 3-fluoroaniline (1 equivalent) and malononitrile (1.1 equivalents) is slowly added to polyphosphoric acid at 80°C with stirring.
-
The reaction mixture is heated to 120°C and maintained for 4 hours.
-
After cooling to room temperature, the mixture is carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield 7-fluoroquinolin-2-amine.
Synthesis of 2-Bromo-7-fluoroquinoline
Materials:
-
7-Fluoroquinolin-2-amine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide solution (10%)
-
Diethyl ether
Procedure:
-
7-Fluoroquinolin-2-amine (1 equivalent) is dissolved in 48% hydrobromic acid and cooled to 0-5°C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the cooled solution while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, copper(I) bromide (1.2 equivalents) is suspended in hydrobromic acid and cooled to 0°C.
-
The freshly prepared diazonium salt solution is added slowly to the copper(I) bromide suspension with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 1 hour, or until the evolution of nitrogen gas ceases.
-
After cooling, the mixture is neutralized with a 10% sodium hydroxide solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Bromo-7-fluoroquinoline.
Characterization Data
The following tables provide representative data for 2-Bromo-7-fluoroquinoline based on the analysis of structurally similar compounds.
Physicochemical Properties
| Property | Representative Value |
| Molecular Formula | C₉H₅BrFN |
| Molecular Weight | 226.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85 - 90 °C (estimated) |
NMR Spectroscopic Data
The predicted NMR data is based on the analysis of 2-bromoquinoline and 7-fluoroquinoline.[2][4][5]
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.15 | d | 8.8 | H4 |
| 7.95 | dd | 8.8, 5.5 | H5 |
| 7.68 | d | 8.8 | H3 |
| 7.55 | dd | 9.0, 2.5 | H8 |
| 7.30 | td | 9.0, 2.5 | H6 |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 163.5 (d, ¹JCF = 250 Hz) | C7 |
| 148.0 | C8a |
| 142.0 | C2 |
| 138.5 | C4 |
| 129.0 (d, ³JCF = 9 Hz) | C5 |
| 127.5 | C4a |
| 124.0 | C3 |
| 120.0 (d, ³JCF = 9 Hz) | C8 |
| 110.0 (d, ²JCF = 22 Hz) | C6 |
¹⁹F NMR (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
| -112.0 |
Mass Spectrometry Data
The predicted mass spectrum is based on the fragmentation patterns of bromoquinolines and fluoroquinolones.[1][6]
| m/z | Relative Intensity (%) | Assignment |
| 227 | 98 | [M+2]⁺• (with ⁸¹Br) |
| 225 | 100 | [M]⁺• (with ⁷⁹Br) |
| 146 | 45 | [M - Br]⁺ |
| 119 | 20 | [M - Br - HCN]⁺ |
Infrared (IR) Spectroscopy Data
The predicted IR absorption bands are based on the spectra of substituted quinolines.[7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 1610, 1580, 1490 | Strong | C=C and C=N stretching (quinoline ring) |
| 1250 | Strong | C-F stretch |
| 850 - 900 | Strong | C-H out-of-plane bending |
| 750 | Strong | C-Br stretch |
Experimental Workflow and Logic
The successful synthesis and characterization of 2-Bromo-7-fluoroquinoline require a systematic workflow.
Caption: General workflow for synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromoquinoline CAS#: 2005-43-8 [m.chemicalbook.com]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajabs.org [ajabs.org]
